N-2-biphenylylcyclohexanecarboxamide

描述

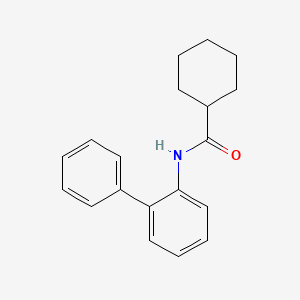

N-2-biphenylylcyclohexanecarboxamide is a cyclohexanecarboxamide derivative characterized by a biphenylyl substituent attached to the nitrogen atom of the carboxamide group. Structurally, it combines a cyclohexane ring with a carboxamide moiety (CONH) and a biphenyl aromatic system.

属性

IUPAC Name |

N-(2-phenylphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIWGOASRVMEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Table 1: Key Structural and Molecular Properties

*Estimated based on structural similarity.

Key Observations:

Aromatic Substituents: The biphenylyl group in this compound introduces a larger aromatic surface area compared to single phenyl rings in the other compounds. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide () features electron-withdrawing (Cl) and polar (OH) groups, which could increase solubility in polar solvents but reduce membrane permeability due to higher polarity . N-(2-butoxyphenyl)cyclohexanecarboxamide () contains a lipophilic butoxy chain, likely enhancing logP (lipophilicity) and bioavailability compared to hydroxylated analogs .

Molecular Weight :

Solubility and Lipophilicity:

- Chloro-Hydroxyl Derivative (): The hydroxyl group confers hydrogen-bonding capacity, improving aqueous solubility. However, the chloro substituent may counteract this by increasing molecular rigidity and reducing solubility in nonpolar environments .

- Biphenylyl Derivative : The biphenyl system likely results in moderate lipophilicity, balancing solubility and membrane permeability.

Pharmacological Potential:

- The chloro-hydroxyl compound () may exhibit activity in polar environments (e.g., targeting extracellular enzymes), whereas the butoxy derivative () could be more effective in intracellular targets due to improved membrane penetration .

- The biphenylyl analog’s extended aromatic system may make it suitable for targeting receptors with large hydrophobic binding sites, such as kinase enzymes or nuclear hormone receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。